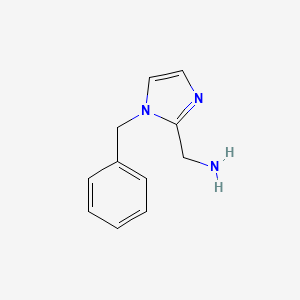

(1-苄基-1H-咪唑-2-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

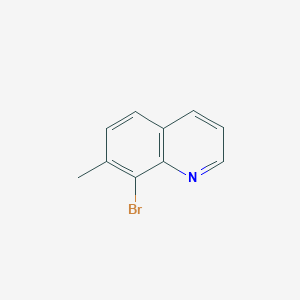

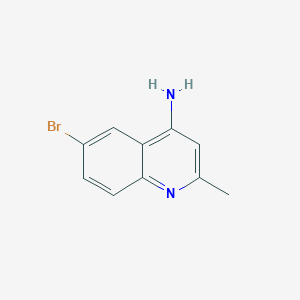

The compound (1-Benzyl-1H-imidazol-2-yl)methanamine is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its biological and pharmacological properties. Benzimidazole derivatives are extensively used in drug design and catalysis due to their antimicrobial activity and potential therapeutic applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including (1-Benzyl-1H-imidazol-2-yl)methanamine, typically involves the reaction of o-phenylenediamine with other chemical reagents. In one study, a series of 2-substituted benzimidazole derivatives were synthesized using amino acids, which provided a versatile and ameliorable pathway for the creation of these compounds . Another study reported the synthesis of various benzimidazole derivatives by condensing hydrazide derivatives with carboxylic acid derivatives . These methods demonstrate the flexibility and adaptability of synthetic routes to create a wide range of benzimidazole-related compounds.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including (1-Benzyl-1H-imidazol-2-yl)methanamine, is characterized by the presence of the benzimidazole skeleton. The structural confirmation of these compounds is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectrometry . These techniques provide detailed information about the molecular framework and substituent patterns of the synthesized compounds.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to their reactive sites. For instance, the synthesis of novel oxadiazole derivatives from benzimidazole involves the condensation of hydrazide derivatives with carboxylic acid derivatives or carbon disulfide to yield substituted methanamine compounds . Additionally, the formation of an imidazole ring from methanimine derivatives indicates the potential for complex ring formation reactions, as seen in the synthesis of benzo[d]oxazol-2-yl(aryl(thienyl))methanimines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as (1-Benzyl-1H-imidazol-2-yl)methanamine, are influenced by their molecular structure. These compounds exhibit marked potency as antimicrobial agents, which is a significant physical property in the context of medicinal chemistry . The chemical properties, including reactivity and stability, are determined by the functional groups present in the benzimidazole core and the substituents attached to it. The spectroscopic data obtained during the characterization process also contribute to understanding the physical and chemical properties of these compounds .

科学研究应用

合成和表征

(1-苄基-1H-咪唑-2-基)甲胺及其衍生物已广泛研究其合成和化学表征。例如,从苄基咪唑合成了新颖的噁二唑衍生物,展示了该化合物形成新化学结构的多功能性,进一步通过各种光谱方法进行表征 (Vishwanathan & Gurupadayya, 2014)。同样,合成了2-烷基氨基苄基咪唑衍生物,展示了该化合物在创造具有药用意义的化合物类别中的作用 (Ajani et al., 2016)。

催化和生物活性

该化合物显示出与金属形成络合物的潜力,然后用于研究它们的生物活性。例如,从席夫碱2-氨基甲基苄基咪唑衍生的锆(IV)、镉(II)和铁(III)络合物显示出显著的抗真菌和抗菌活性,展示了该化合物在抗微生物应用中的实用性 (al-Hakimi et al., 2020)。

缓蚀

从(1-苄基-1H-咪唑-2-基)甲胺衍生的氨基酸化合物被研究为钢的缓蚀剂,突显了该化合物在工业应用中保护金属免受腐蚀的潜力 (Yadav et al., 2015)。

抗微生物和抗肿瘤活性

已经研究了(1-苄基-1H-咪唑-2-基)甲胺衍生物的抗微生物和抗肿瘤潜力,一些化合物显示出显著的抗微生物活性,另一些对各种癌细胞系表现出显著的细胞毒性效应,表明它们在开发新的治疗剂方面具有潜力 (Galli et al., 2019)。

属性

IUPAC Name |

(1-benzylimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKASDKZDPCQPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541779 |

Source

|

| Record name | 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-1H-imidazol-2-yl)methanamine | |

CAS RN |

26163-58-6 |

Source

|

| Record name | 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)